Cas no 43010-65-7 (Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester)
Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester
- EN300-7845152
- 43010-65-7
- SCHEMBL11964743
- 3-methyl-3-(methyl carboxy)pentanoic acid
-
- Inchi: 1S/C8H14O4/c1-4-8(2,5-6(9)10)7(11)12-3/h4-5H2,1-3H3,(H,9,10)
- InChI Key: VMGDCNRPLRPMQT-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(CC)(C)CC(O)=O
Computed Properties
- Exact Mass: 174.08920892g/mol
- Monoisotopic Mass: 174.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Density: 1.091 g/cm3(Temp: 23 °C)
- Melting Point: 35.8-36.3 °C(Solv: ligroine (8032-32-4))
- Boiling Point: 96-97 °C(Press: 1 Torr)
- pka: 4.46±0.21(Predicted)
Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7845152-0.05g |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95.0% | 0.05g |
$229.0 | 2025-03-21 | |
| Enamine | EN300-7845152-0.1g |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95.0% | 0.1g |
$342.0 | 2025-03-21 | |
| Enamine | EN300-7845152-0.25g |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95.0% | 0.25g |
$487.0 | 2025-03-21 | |
| Enamine | EN300-7845152-0.5g |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95.0% | 0.5g |
$768.0 | 2025-03-21 | |
| Enamine | EN300-7845152-1.0g |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
| Enamine | EN300-7845152-2.5g |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
| Enamine | EN300-7845152-5.0g |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 | |
| Enamine | EN300-7845152-10.0g |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
| 1PlusChem | 1P0281AT-50mg |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95% | 50mg |
$335.00 | 2024-05-02 | |
| 1PlusChem | 1P0281AT-100mg |
3-methyl-3-(methyl carboxy)pentanoic acid |
43010-65-7 | 95% | 100mg |
$485.00 | 2024-05-02 |
Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
5. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
Additional information on Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester
Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester (CAS No. 43010-65-7): A Comprehensive Overview
Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester, with the chemical identifier CAS No. 43010-65-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, also known as ethyl isobutyrate methyl ester, belongs to the class of esters and exhibits unique chemical properties that make it valuable in various applications. The molecular structure of this compound consists of a butanedioic acid backbone modified with ethyl and methyl groups, resulting in a highly versatile molecule.
The synthesis of Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester involves a series of well-established organic reactions, including esterification and alkylation processes. The precise arrangement of functional groups in its structure contributes to its reactivity and makes it a useful intermediate in the production of more complex molecules. In recent years, advancements in synthetic methodologies have allowed for more efficient and scalable production of this compound, enhancing its accessibility for research and industrial applications.
One of the most compelling aspects of Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester is its role as a building block in the synthesis of pharmaceuticals. The ester group in its structure can be readily modified through hydrolysis or transesterification reactions, allowing chemists to tailor its properties for specific applications. This flexibility has made it a popular choice in drug development, where precise control over molecular structure is crucial for achieving desired pharmacological effects.
In the realm of medicinal chemistry, Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester has been explored for its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its utility in the development of novel therapeutic agents targeting various diseases. For instance, researchers have investigated its incorporation into molecules designed to interact with specific biological pathways, demonstrating its promise as a pharmacophore. The ability to modify its structure allows for the creation of derivatives with enhanced solubility, bioavailability, and target specificity.
The compound's chemical properties also make it valuable in other areas beyond pharmaceuticals. In materials science, for example, Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester has been utilized in the development of polymers and coatings due to its ability to form stable esters with other functional groups. These esters can improve the mechanical strength and durability of materials, making them suitable for applications ranging from automotive components to electronic devices.
Environmental scientists have also shown interest in Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester due to its potential role as a precursor in biodegradable polymers. The ester linkage is known to be susceptible to hydrolysis under certain conditions, which can be leveraged to create materials that degrade more easily compared to traditional plastics. This aligns with the growing global emphasis on sustainable practices and reducing environmental impact.
The analytical characterization of Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester is another area where recent advancements have been made. Modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed insights into its molecular structure and purity. These methods are essential for ensuring that the compound meets the stringent requirements for use in pharmaceuticals and other high-value applications.
Furthermore, computational chemistry has played a significant role in understanding the behavior of Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester at the molecular level. Molecular modeling studies have helped researchers predict its interactions with biological targets and optimize its design for improved efficacy. These computational approaches are increasingly integral to drug discovery pipelines, complementing experimental efforts and accelerating the development process.
The industrial production of Butanedioic acid, 2-ethyl-2-methyl-, 1-methylester has also seen improvements due to innovations in catalytic processes. Catalysts such as zeolites and transition metal complexes have been developed to enhance reaction yields and selectivity during its synthesis. These advancements not only reduce costs but also minimize waste generation, contributing to more sustainable manufacturing practices.
In conclusion, Butanedioic acid, 2-ethyl, 2-methyldiacetic acid, methylene, molecule, esterification, alkylation, intermediates, pharmaceuticals, medicinal chemistry, polymer science, biodegradable materials, represent a cornerstone compound with diverse applications across multiple scientific disciplines. Its unique structural features offer unparalleled flexibility for chemical modification, making it indispensable in modern research and industrial settings.
43010-65-7 (Butanedioic acid, 2-ethyl-2-methyl-, 1-methyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)